molecular formula C10H9ClN2O2 B595940 Ethyl 4-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate CAS No. 1234616-15-9

Ethyl 4-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate

Cat. No.: B595940
CAS No.: 1234616-15-9
M. Wt: 224.644
InChI Key: GKVIEEJBFFRMMG-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C10H9ClN2O2. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

Ethyl 4-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context of the reaction. The nature of these interactions often involves binding to the active site of the enzyme, thereby influencing its activity and the overall biochemical pathway .

Cellular Effects

The effects of this compound on cells are diverse and depend on the type of cell and the concentration of the compound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in certain cell types, this compound can modulate signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses . Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their function. This binding can lead to changes in the enzyme’s conformation and activity, ultimately affecting the biochemical pathways in which the enzyme is involved. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the activity of key enzymes in pathways such as glycolysis, the citric acid cycle, and oxidative phosphorylation . These interactions can lead to changes in the overall metabolic state of the cell, affecting energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments, influencing its activity and function . The transport and distribution of this compound are essential for its efficacy in biochemical reactions and cellular processes .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-2-nitropyridine with ethyl acetoacetate in the presence of a base, followed by reduction and cyclization steps .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Ethyl 4-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It is a precursor in the development of pharmaceutical agents with potential anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: It is utilized in the production of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in the synthesis of specialized pharmaceuticals and research chemicals .

Properties

IUPAC Name

ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-3-6-7(11)4-12-5-9(6)13-8/h3-5,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVIEEJBFFRMMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=NC=C2N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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